

comparing the efficacy of 7(methylamino)heptan-2-one with other amino ketones

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Compound of Interest		
Compound Name:	2-Heptanone, 7-(methylamino)- (6CI,9CI)	
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Comparative Efficacy of Acyclic Amino Ketones: A Data-Driven Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various acyclic amino ketones, supported by experimental data. Due to the limited public data on 7-(methylamino)heptan-2-one, this guide will focus on a representative selection of structurally related acyclic amino ketones with documented biological activities.

Amino ketones represent a versatile class of organic compounds characterized by the presence of both an amine and a ketone functional group. This unique structural arrangement imparts a wide spectrum of biological activities, making them attractive scaffolds for drug discovery and development. This guide will delve into the comparative efficacy of selected acyclic amino ketones, focusing on their antimicrobial and cytotoxic properties.

Data Presentation: Quantitative Efficacy of Acyclic Amino Ketones

The following tables summarize the quantitative data on the antimicrobial and cytotoxic efficacy of selected acyclic amino ketones. These compounds were chosen based on the availability of



comparable experimental data in the public domain.

Table 1: Antimicrobial Activity of Selected β-Amino Ketones

Compound	Target Organism	Minimum Inhibitory Concentration (MIC)	Reference
β-Amino Ketone Derivative 1	Staphylococcus aureus	125 μg/mL	[1]
Bacillus subtilis	250 μg/mL	[1]	
Escherichia coli	250 μg/mL	[1]	
Pseudomonas aeruginosa	500 μg/mL	[1]	_
β-Amino Ketone Derivative 2	Staphylococcus aureus	250 μg/mL	[1]
Bacillus subtilis	500 μg/mL	[1]	
Escherichia coli	500 μg/mL	[1]	-
Pseudomonas aeruginosa	>500 μg/mL	[1]	

Table 2: Cytotoxic Activity of Selected Amino Naphthoquinones against Human Cancer Cell Lines (IC50 values in $\mu g/mL$)



Comp	SF- 295 (Gliob lasto ma)	MDA MB- 435 (Brea st)	HCT-8 (Colo n)	HCT- 116 (Colo n)	HL-60 (Leuk emia)	OVCA R-8 (Ovari an)	NCI- H358 M (Lung	PC3- M (Prost ate)	Refer ence
Amino naphth oquino ne 1	0.57	1.52	1.43	1.35	0.70	1.62	1.89	1.75	[2]
Amino naphth oquino ne 2	1.65	1.18	1.33	1.54	1.48	1.76	1.92	1.81	[2]
Amino naphth oquino ne 3	0.65	1.45	1.62	1.78	1.31	1.55	1.67	1.59	[2]
Amino naphth oquino ne 4	0.83	1.68	1.75	1.82	1.42	1.69	1.77	1.71	[2]
Amino naphth oquino ne 5	1.21	0.49	1.58	1.63	1.39	1.48	1.53	1.45	[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)



The antimicrobial activity of the β -amino ketones was determined using the microbroth dilution method as described by Rai et al. (2010).[1]

- Preparation of Bacterial Inoculum: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) were cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Preparation of Test Compounds: The synthesized β-amino ketones were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL.
- Microbroth Dilution Assay: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth, ranging from 500 μg/mL to 3.9 μg/mL. An equal volume of the standardized bacterial inoculum was added to each well.
- Incubation and Observation: The plates were incubated at 37°C for 24 hours. The MIC was
 determined as the lowest concentration of the compound that completely inhibited visible
 bacterial growth. A positive control (broth with inoculum and DMSO) and a negative control
 (broth only) were included in each assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the amino naphthoquinones was evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on the protocol described by de Moraes et al. (2014).[2]

- Cell Culture: Human cancer cell lines (SF-295, MDAMB-435, HCT-8, HCT-116, HL-60, OVCAR-8, NCI-H358M, and PC3-M) and peripheral blood mononuclear cells (PBMC) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere for 24 hours.
- Compound Treatment: The test compounds were dissolved in DMSO and serially diluted in the culture medium to achieve a range of concentrations. The cells were then treated with



the compounds and incubated for 72 hours.

- MTT Assay: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 3 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 595 nm using a microplate reader.
- Data Analysis: The concentration of the compound that inhibited 50% of cell growth (IC50) was determined by non-linear regression analysis of the dose-response curves.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks

The presented data highlights the potential of acyclic amino ketones as a promising class of compounds for further investigation in the fields of antimicrobial and anticancer drug discovery. The variations in efficacy observed between different derivatives underscore the importance of structure-activity relationship studies in optimizing the biological activity of these scaffolds. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to elucidate the mechanisms of action of these versatile molecules.

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